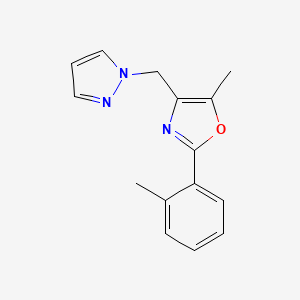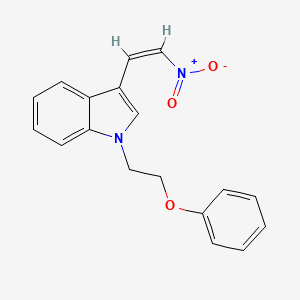
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, studies have shown that the compound can selectively bind to specific proteins and enzymes, inhibiting their activity. This mechanism of action makes the compound a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is its selectivity for specific proteins and enzymes. This selectivity makes the compound a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues. However, one limitation of using the compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One direction is the development of new derivatives of the compound with improved selectivity and potency. Another direction is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound could be further studied as a tool in chemical biology research to better understand the function of specific proteins and enzymes in cells and tissues. Finally, the compound's potential toxicity could be further studied to better understand its safety profile for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, as well as a tool in chemical biology research. The compound's selectivity for specific proteins and enzymes makes it a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues. However, the compound's potential toxicity must be carefully monitored in lab experiments. Future research directions include the development of new derivatives with improved selectivity and potency, the exploration of the compound's therapeutic potential, and further study of its potential toxicity.
Synthesemethoden
The synthesis of 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole involves several steps. The first step is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline. This intermediate is then reacted with 5-methyl-2-chloro-4-formyl-1,3-oxazole to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been studied for its potential applications in scientific research. The compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its potential as a tool in chemical biology research, as it can be used to selectively target specific proteins and enzymes.
Eigenschaften
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-3-4-7-13(11)15-17-14(12(2)19-15)10-18-9-5-8-16-18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMOVBZYLGANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)

![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)
![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)